2,4-Dimethoxy-1-(methoxymethoxy)benzene
Description
2,4-Dimethoxy-1-(methoxymethoxy)benzene is a substituted aromatic compound featuring two methoxy groups at the 2- and 4-positions and a methoxymethoxy (MOM) protecting group at the 1-position. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol. The methoxymethoxy group enhances solubility in polar aprotic solvents like THF and DMF, while the electron-donating methoxy substituents direct electrophilic substitution reactions to specific positions on the benzene ring . This compound is primarily synthesized via lithiation reactions, as demonstrated by Zhang et al. (2020), who achieved an 83% yield using sec-butyllithium in THF at −75 °C . Its structural and electronic properties make it a versatile intermediate in organic synthesis, particularly for constructing complex aromatic frameworks.
Properties
CAS No. |
104202-36-0 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2,4-dimethoxy-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H14O4/c1-11-7-14-9-5-4-8(12-2)6-10(9)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
ZJAZFUYNJBYNAK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-dimethoxy-1-(methoxymethoxy)benzene with structurally related aromatic ethers, focusing on substituent effects, synthetic methods, and physicochemical properties.
Structural and Functional Group Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 2-OCH₃, 4-OCH₃, 1-OCH₂OCH₃ | C₁₀H₁₄O₄ | 198.22 | Electron-rich due to three ether groups; high solubility in polar solvents. |
| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | 2-OCH₃, 4-Br, 1-OCH₂OCH₃ | C₉H₁₁BrO₃ | 247.09 | Bromine introduces steric bulk and reactivity for cross-coupling reactions. |
| 2,4-Dichloro-1-{[(4-methoxybenzyl)oxy]methyl}benzene | 2-Cl, 4-Cl, 1-OCH₂(4-OCH₃C₆H₄) | C₁₅H₁₄Cl₂O₂ | 297.18 | Chlorine substituents increase electrophilicity; benzyl group adds hydrophobicity. |
| 1-Methoxy-3-(methoxymethoxy)benzene | 1-OCH₃, 3-OCH₂OCH₃ | C₉H₁₂O₃ | 168.19 | Meta-substitution alters electronic effects compared to para/ortho analogs. |
| 1-Ethynyl-4-(methoxymethoxy)benzene | 1-C≡CH, 4-OCH₂OCH₃ | C₁₀H₁₀O₂ | 162.19 | Ethynyl group enables click chemistry; reduced steric hindrance. |
Physicochemical and Reactivity Differences
- Electron Density : The title compound’s three electron-donating ether groups make it highly electron-rich, favoring electrophilic aromatic substitution at the 5- and 6-positions. In contrast, chlorine or bromine substituents in analogs like 2,4-dichloro-1-{[(4-methoxybenzyl)oxy]methyl}benzene deactivate the ring, directing reactions to less hindered positions .
- Solubility: The methoxymethoxy group enhances solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs like 1-ethoxy-2,4-difluoro-3-(methoxymethoxy)benzene, where fluorine atoms reduce polarity .
- Thermal Stability : Compounds with bulky substituents (e.g., benzyl or trichloroethyl groups) exhibit higher thermal stability, as seen in 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene ().
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic methylene carbon of MOMCl. A base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) is required to generate the phenoxide intermediate. Typical conditions include:
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Molar Ratios: 1.1 equivalents of MOMCl, 2.2 equivalents of base
A study adapting this method reported a 75% yield after 12 hours at room temperature. The electron-donating methoxy groups at positions 2 and 4 enhance the nucleophilicity of the phenolic oxygen, facilitating efficient alkylation.
Limitations and By-Product Formation
Competing reactions may occur if the base is insufficient to fully deprotonate the phenol. For example, residual hydroxyl groups can lead to dimerization or over-alkylation. Chromatographic purification is often necessary to isolate the desired product from minor by-products.
Selective Methylation and Subsequent Protection
An alternative approach involves selective methylation of 1,2,4-trihydroxybenzene followed by methoxymethyl protection. This two-step process ensures precise control over substituent placement.
Step 1: Selective Methylation of 1,2,4-Trihydroxybenzene
Methylation is achieved using dimethyl sulfate (DMS) or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃). The relative acidity of the phenolic hydroxyl groups dictates regioselectivity:
-
Positions 2 and 4: Electron-donating methoxy groups reduce the acidity of adjacent hydroxyls, favoring methylation at positions 2 and 4 first.
-
Position 1: The remaining hydroxyl group is protected in the subsequent step.
A patent-derived method achieved 85% yield for 2,4-dimethoxyphenol using DMS in acetone at reflux.
Step 2: Methoxymethyl Protection
The unprotected hydroxyl at position 1 is then reacted with MOMCl under conditions similar to Section 1.1. This step typically attains 70–78% yield , with the overall two-step process providing a combined yield of 52–66% .
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a complementary pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Here, 2,4-dimethoxyphenol reacts with methoxymethanol in THF:
This method avoids harsh bases but requires stoichiometric reagents, increasing cost. Reported yields range from 60–65% .
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | 2,4-Dimethoxyphenol | MOMCl, DIPEA | 75% | One-step, high regioselectivity | Requires chromatographic purification |
| Selective Methylation | 1,2,4-Trihydroxybenzene | DMS, K₂CO₃, MOMCl | 52–66% | Precise substituent control | Multi-step, moderate yields |
| Mitsunobu Reaction | 2,4-Dimethoxyphenol | DEAD, PPh₃ | 60–65% | Mild conditions | Costly reagents |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methoxymethylation | Methoxymethyl chloride, NaOH, DCM | 65% | |
| Halogenation (Br/Cl) | AlCl₃, Br₂/Cl₂, 0–5°C | 58% |
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxymethoxy (δ ~3.3–3.5 ppm for OCH₃) and aromatic protons (δ ~6.5–7.2 ppm) .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths (C-O ~1.43 Å) and dihedral angles .
- GC-MS : Molecular ion peaks (e.g., m/z 242 [M⁺]) confirm purity and fragmentation patterns .
Advanced: How do electronic effects of substituents influence its reactivity in electrophilic substitutions?
Answer:
The electron-donating methoxy and methoxymethoxy groups direct electrophiles to the para and ortho positions. However, steric hindrance from the methoxymethoxy group at position 1 reduces reactivity at adjacent sites. Computational studies (DFT) show:
- Electron Density : Lower at position 4 due to resonance donation from methoxy groups .
- Reactivity Trends : Nitration occurs preferentially at position 5 (meta to methoxymethoxy), validated by kinetic studies comparing halogenated analogs .
Advanced: What challenges arise in optimizing catalytic conditions for its derivatives?
Answer:
Catalyst selection and solvent polarity critically affect yields. For example:
Q. Table 2: Catalyst Impact on Sulfinylation
| Catalyst | Solvent | Yield | Side Products |
|---|---|---|---|
| BF₃·Et₂O | DCM | 85% | <5% |
| H₂SO₄ | Toluene | 45% | 20% |
Application: How is this compound utilized in drug discovery pipelines?
Answer:
It serves as a scaffold for bioactive molecules:
- Antimicrobial Agents : Derivatives with halogen substitutions (e.g., Cl at position 4) show MIC values of 2–8 µg/mL against S. aureus .
- Enzyme Inhibition : The methoxymethoxy group mimics natural substrates in cytochrome P450 studies, with IC₅₀ values determined via fluorescence quenching assays .
Advanced: What computational tools predict its interactions in biochemical pathways?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like COX-2 (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Reveal stability in lipid bilayers, critical for blood-brain barrier penetration studies .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : Limited data, but assume skin/eye irritation (H315/H319). Use PPE and fume hoods .
- Waste Disposal : Incinerate halogenated waste at >1000°C to prevent dioxin formation .
Advanced: How do spectroscopic data resolve contradictions in reported reaction pathways?
Answer:
Discrepancies in byproduct formation (e.g., di-substituted vs. mono-substituted derivatives) are resolved via:
- 2D NMR (HSQC/HMBC) : Confirms regiochemistry of substitution.
- Isotopic Labeling : ¹⁸O tracing in hydrolysis studies identifies competing mechanisms (SN1 vs. SN2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
